Researchers are exploring 1-(3-aminopropyl)aziridine as a building block for drug development. The aziridine ring can be modified to create new compounds with potential medicinal properties. Studies have shown that certain aziridine-containing molecules exhibit antimicrobial activity. This makes 1-(3-aminopropyl)aziridine a valuable starting material for synthesizing novel antibiotics.
The amine group in 1-(3-aminopropyl)aziridine allows it to bond with various materials. This property makes it a potential candidate for developing new polymers with specific functionalities. Research suggests that aziridine-based polymers can be useful in applications like drug delivery and gene therapy [].
1-(3-Aminopropyl)aziridine is a three-membered cyclic amine belonging to the aziridine family, characterized by its unique structural features. The compound consists of an aziridine ring with a propylamine substituent at the 1-position. This configuration imparts specific chemical properties, including significant ring strain due to the small size of the aziridine ring, which consists of one nitrogen atom and two carbon atoms. The bond angles in aziridine are approximately 60°, leading to increased reactivity compared to acyclic amines .
The applications of 1-(3-Aminopropyl)aziridine are diverse:
1-(3-Aminopropyl)aziridine exhibits various biological activities, primarily due to its ability to interact with biological macromolecules. Studies have indicated potential applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. Aziridine derivatives have been reported to exhibit antimicrobial and anticancer properties, making them subjects of interest in drug development .
Several methods have been developed for synthesizing 1-(3-Aminopropyl)aziridine:
Interaction studies involving 1-(3-Aminopropyl)aziridine focus on its reactivity with biological molecules. These studies often assess how the compound interacts with enzymes or receptors, providing insights into its potential therapeutic effects. For instance, research has indicated that aziridines can act as inhibitors or modulators of enzyme activity, making them valuable in drug design .
1-(3-Aminopropyl)aziridine shares similarities with several other aziridine compounds. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methylaziridine | Methyl group at the 2-position | Increased steric hindrance affecting reactivity |
| N-Chloro-2-methylaziridine | Chlorine substitution at nitrogen | Enhanced electrophilicity |
| 3-Amino-2-methylaziridine | Amino group at the 3-position | Potentially different biological activities |
| 1-(2-Aminoethyl)aziridine | Ethylamine substituent at the 1-position | Different reactivity profile |
1-(3-Aminopropyl)aziridine's uniqueness lies in its specific substitution pattern and resultant reactivity profile. Compared to other aziridines, it exhibits distinct nucleophilic and electrophilic properties due to the presence of a propylamine side chain, making it particularly useful in synthetic organic chemistry and medicinal applications.
1-(3-Aminopropyl)aziridine (CAS 1072-65-7) has the molecular formula C₅H₁₂N₂ and a molecular weight of 100.16 g/mol. The structure comprises a three-membered aziridine ring (C₂NH) fused to a propylamine chain. The aziridine ring exhibits significant angle strain due to its ~60° bond angles, which enhances reactivity compared to linear amines.
| Property | Value/Description |
|---|---|
| Aziridine ring strain | ~60° bond angles, increased reactivity |
| pKa (conjugate acid) | ~7.9 (weaker base than acyclic amines) |
| Boiling point | 155.5°C (predicted) |
| Density | 0.981 g/cm³ |
The banana bond model explains the bonding in aziridine derivatives, where orbital rehybridization reduces strain. This structural distortion facilitates nucleophilic ring-opening reactions, a hallmark of aziridine chemistry.
The IUPAC name 3-(aziridin-1-yl)propan-1-amine reflects the propylamine substituent at the aziridine ring's 1-position. Common synonyms include:
1-(3-Aminopropyl)aziridine belongs to two functional classes:
Aziridine was first synthesized in 1888 by Siegmund Gabriel via the cyclization of 2-chloroethylamine. Industrial production methods, such as the Wenker synthesis, emerged in the 1930s, utilizing ethanolamine and sulfuric acid to form aziridine sulfate, followed by base-induced elimination.
| Method | Description | Year |
|---|---|---|
| Gabriel synthesis | Cyclization of halogenated amines | 1888 |
| Wenker synthesis | Sulfate ester formation from ethanolamine | 1930s |
| Microwave-assisted | Greener synthesis with reduced reaction times | 2020s |
Recent advances include asymmetric transfer hydrogenation for enantioselective aziridine synthesis, achieving up to 99% enantiomeric excess (e.e.).
1-(3-Aminopropyl)aziridine serves as a precursor for anticancer agents like mitomycin C and antimicrobial compounds. Its strained ring undergoes selective ring-opening, enabling covalent binding to DNA or enzymes.
| Application | Mechanism | Reference |
|---|---|---|
| Anticancer activity | DNA alkylation via ring-opening | |
| Antimicrobial agents | Disruption of bacterial cell membranes |
The compound’s amine groups facilitate crosslinking in polyethylenimine (PEI) polymers, used in gene delivery and coatings. Linear PEI derivatives exhibit high proton sponge effects, enhancing endosomal escape in gene therapy.
| Polymer Type | Application | Key Feature |
|---|---|---|
| Branched PEI | Gene delivery vectors | High transfection efficiency |
| Crosslinked PEI | Water treatment membranes | Chelation of heavy metals |
1-(3-Aminopropyl)aziridine exhibits a distinctive molecular architecture characterized by the presence of both a highly strained three-membered aziridine ring and a flexible aminopropyl chain [1] [5]. The compound possesses the molecular formula C₅H₁₂N₂ with a molecular weight of 100.16 grams per mole, as confirmed through comprehensive analytical characterization [1] [8]. The structural framework consists of an aziridine ring system directly connected to a three-carbon propyl chain terminated with a primary amine functionality [5].
The conformational behavior of 1-(3-Aminopropyl)aziridine is governed by the interplay between the rigid aziridine ring and the conformationally flexible propyl linker [22]. The aziridine ring itself maintains a planar configuration due to geometric constraints inherent to three-membered ring systems, similar to other strained cyclic compounds such as cyclopropane [3] [14]. The propyl chain component exhibits multiple conformational states, with rotational freedom around the carbon-carbon bonds allowing for various extended and folded arrangements [22].
Computational studies on related propylamine derivatives have revealed that the most stable conformations typically adopt extended arrangements to minimize steric interactions between the terminal amine group and the ring system [22]. The presence of the aziridine ring introduces additional conformational constraints compared to acyclic analogs, as the ring nitrogen participates in potential intramolecular interactions with the terminal amine functionality [35].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₂N₂ | [1] [5] [8] |
| Molecular Weight | 100.16 g/mol | [1] [8] |
| CAS Number | 1072-65-7 | [1] [5] [8] |
| Ring System | Three-membered aziridine | [3] [7] |
| Chain Length | Three carbon atoms | [5] |
| Terminal Functionality | Primary amine | [5] [8] |
The aziridine ring in 1-(3-Aminopropyl)aziridine exhibits severe angular strain due to the geometric constraints imposed by the three-membered ring structure [3] [7]. The bond angles within the aziridine ring are approximately 60 degrees, representing a substantial deviation from the ideal tetrahedral angle of 109.5 degrees expected for sp³ hybridized carbon and nitrogen atoms [6] [14]. This angular compression results in an angle strain of approximately 49.5 degrees per bond angle, contributing significantly to the overall ring strain energy [6] [14].
The carbon-nitrogen-carbon bond angles in the aziridine ring are constrained to approximately 60 degrees, while the nitrogen-carbon-carbon bond angles similarly adopt values near 60 degrees [3] [7]. This geometric arrangement places the aziridine ring in a category of highly strained heterocycles comparable to cyclopropane and ethylene oxide, both of which exhibit similar angular distortions from ideal bond geometries [6] [23].
The ring strain characteristics of aziridine derivatives significantly influence their chemical reactivity and stability [3] [7]. The parent aziridine compound exhibits a pKa value of 7.9 for its conjugate acid, which is substantially lower than typical aliphatic amines that generally show pKa values in the range of 9-11 [3] [7]. This reduced basicity reflects the increased s-character of the nitrogen lone pair electrons in the strained ring system [7].
| Bond Angle Parameter | Value | Comparison | Reference |
|---|---|---|---|
| Aziridine C-N-C angle | ~60° | Ideal sp³: 109.5° | [3] [7] [14] |
| Aziridine N-C-C angle | ~60° | Ideal sp³: 109.5° | [3] [7] |
| Angular strain per bond | 49.5° | Severe distortion | [6] [14] |
| Ring strain energy | High | Similar to cyclopropane | [3] [6] [7] |
| Parent aziridine pKa | 7.9 | Normal amines: 9-11 | [3] [7] |
1-(3-Aminopropyl)aziridine presents as a colorless to pale yellow liquid under standard conditions, with characteristic physical properties that reflect both its aziridine ring system and aminopropyl functionality [5]. The compound exhibits a boiling point of 61-62 degrees Celsius under reduced pressure conditions of 19 Torr, indicating moderate volatility typical of low molecular weight nitrogen-containing heterocycles [8].
The density of 1-(3-Aminopropyl)aziridine has been determined to be 0.879 grams per cubic centimeter at 22 degrees Celsius, which is consistent with organic compounds containing both aliphatic and heterocyclic components [8]. The predicted pKa value of 10.41 ± 0.10 for the terminal amine functionality suggests behavior typical of primary aliphatic amines, indicating that the aziridine ring has minimal electronic influence on the distant amine group [8].
Thermal stability studies of related aziridine-containing compounds indicate that these systems undergo thermal degradation through ring-opening processes at elevated temperatures [21]. The presence of the aminopropyl substituent is expected to provide some stabilization compared to unsubstituted aziridine, as alkyl substitution generally increases the thermal decomposition temperature of heterocyclic systems [21] [25].
The compound demonstrates water solubility due to the presence of both nitrogen functionalities, which can participate in hydrogen bonding interactions with water molecules [5]. This solubility profile is consistent with other bifunctional nitrogen-containing compounds that exhibit amphiphilic characteristics [24].
| Physical Property | Value | Conditions | Reference |
|---|---|---|---|
| Physical State | Colorless to pale yellow liquid | Standard conditions | [5] |
| Boiling Point | 61-62 °C | 19 Torr | [8] |
| Density | 0.879 g/cm³ | 22 °C | [8] |
| Terminal amine pKa | 10.41 ± 0.10 | Predicted | [8] |
| Solubility | Water soluble | Room temperature | [5] |
| Thermal Stability | Moderate | Elevated temperatures | [21] |
The spectroscopic characterization of 1-(3-Aminopropyl)aziridine reveals distinctive signatures that enable unambiguous identification of both the aziridine ring system and the aminopropyl functionality [9] [10]. Proton nuclear magnetic resonance spectroscopy shows characteristic chemical shifts for the aziridine ring protons appearing at approximately 1.5 parts per million, which is typical for protons attached to three-membered nitrogen heterocycles [9] [10] [35].
The propyl chain protons exhibit chemical shifts in the range of 1.2-2.5 parts per million, with the methylene groups adjacent to nitrogen appearing at the downfield end of this range due to the deshielding effect of the nitrogen atoms [16] [22]. The terminal primary amine protons typically appear as broad signals in the range of 1.0-3.0 parts per million, with the exact position dependent on solvent conditions and exchange rates [32].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aziridine ring carbons appearing in the range of 18-30 parts per million [10] [35] [36]. The propyl chain carbons exhibit chemical shifts between 20-45 parts per million, with the carbon atoms directly bonded to nitrogen showing characteristic downfield shifts [16] [22].
Infrared spectroscopy reveals several diagnostic absorption bands that confirm the presence of both structural components [32]. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations appearing as two bands between 3400-3300 and 3330-3250 wavenumbers, consistent with the asymmetric and symmetric stretching modes of primary amines [32]. The carbon-nitrogen stretching vibrations of the aliphatic amine appear in the region of 1250-1020 wavenumbers, while the nitrogen-hydrogen bending vibration is observed between 1650-1580 wavenumbers [32].
| Spectroscopic Technique | Characteristic Signal | Chemical Shift/Frequency | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aziridine ring protons | ~1.5 ppm | [9] [10] [35] |
| ¹H Nuclear Magnetic Resonance | Propyl chain protons | 1.2-2.5 ppm | [16] [22] |
| ¹H Nuclear Magnetic Resonance | Primary amine protons | 1.0-3.0 ppm | [32] |
| ¹³C Nuclear Magnetic Resonance | Aziridine ring carbons | 18-30 ppm | [10] [35] [36] |
| ¹³C Nuclear Magnetic Resonance | Propyl chain carbons | 20-45 ppm | [16] [22] |
| Infrared Spectroscopy | Primary amine N-H stretch | 3400-3250 cm⁻¹ | [32] |
| Infrared Spectroscopy | Aliphatic C-N stretch | 1250-1020 cm⁻¹ | [32] |
| Infrared Spectroscopy | Primary amine N-H bend | 1650-1580 cm⁻¹ | [32] |
1-(3-Aminopropyl)aziridine shares fundamental structural characteristics with other members of the aziridine family while exhibiting unique properties due to its specific substitution pattern [3] [7]. Comparison with the parent aziridine compound reveals that the aminopropyl substitution significantly modifies both the physical properties and chemical behavior of the basic three-membered ring system [3] [7].
The parent aziridine exhibits a pKa value of 7.9, which is substantially lower than the predicted pKa of 10.41 for the terminal amine group in 1-(3-Aminopropyl)aziridine [3] [7] [8]. This difference demonstrates that the electronic effects of the strained ring system do not significantly propagate through the three-carbon alkyl chain to influence the remote amine functionality [8].
When compared to other three-membered ring systems such as cyclopropane and ethylene oxide, aziridine derivatives including 1-(3-Aminopropyl)aziridine share similar angular strain characteristics [6] [14] [23]. All three systems exhibit bond angles of approximately 60 degrees, resulting in comparable ring strain energies that influence their chemical reactivity [6] [14].
The substitution pattern in 1-(3-Aminopropyl)aziridine provides intermediate reactivity compared to highly reactive unsubstituted aziridine and the more stable alkyl-substituted derivatives such as 2-methylaziridine [3] [7] [17]. The aminopropyl group offers potential for additional chemical transformations while maintaining the characteristic ring-opening reactivity of the aziridine system [15] [28].
Structural studies of related aziridine derivatives have shown that nitrogen substitution generally increases the barrier to nitrogen inversion compared to carbon-substituted analogs [35]. This effect is particularly pronounced in 1-(3-Aminopropyl)aziridine due to the presence of the extended alkyl chain, which can participate in conformational equilibria that influence the overall molecular dynamics [22].
| Compound | Ring System | Bond Angle Strain | Reactivity Level | pKa Value | Reference |
|---|---|---|---|---|---|
| 1-(3-Aminopropyl)aziridine | 3-membered nitrogen | High (~49.5° deviation) | Moderate | ~10.4 (terminal amine) | [8] |
| Aziridine (parent) | 3-membered nitrogen | High (~49.5° deviation) | High | 7.9 | [3] [7] |
| 2-Methylaziridine | 3-membered nitrogen | High (~49.5° deviation) | High | ~8.0 | [17] |
| Cyclopropane | 3-membered carbon | High (~49.5° deviation) | Moderate | Not applicable | [6] [14] |
| Ethylene oxide | 3-membered oxygen | High (~49.5° deviation) | Very high | Not applicable | [6] [23] |
| n-Propylamine | Acyclic | None | Low | ~10.8 | [22] |